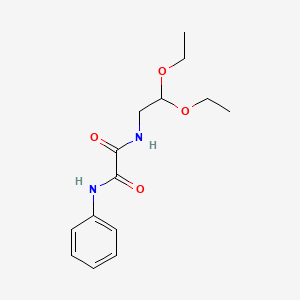

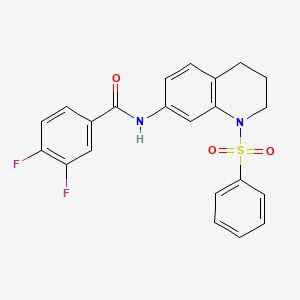

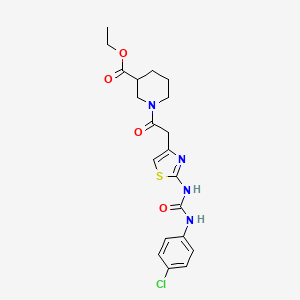

![molecular formula C13H18N2O5S B2838268 N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899980-36-0](/img/structure/B2838268.png)

N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide and its derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have demonstrated that certain derivatives exhibit significant antibacterial activity against various strains, including S. typhi , E. coli , P. aeruginosa , B. subtilis , and S. aureus . These compounds were synthesized through a benign method from aqueous medium, indicating a potential pathway for developing new antibacterial agents (Siddiqa et al., 2014).

Carbonic Anhydrase Inhibition

Research into sulfonamide derivatives has uncovered their role as inhibitors of carbonic anhydrase (CA) isoenzymes, with implications for treating conditions like glaucoma, epilepsy, and altitude sickness. Compounds similar to this compound have shown nanomolar inhibitory concentrations against CA isoenzymes, suggesting their potential utility in designing novel inhibitors for therapeutic applications (Supuran et al., 2013).

Development of Calcium Sensing Receptor Ligands

Derivatives of this compound have been explored for their activity against the calcium sensing receptor (CaSR), which plays a crucial role in calcium homeostasis. Structure-activity relationship (SAR) studies have led to the identification of compounds with potent calcilytic activity, opening avenues for research in bone metabolism disorders (Kessler et al., 2006).

Selective CB2 Agonists for Pain Management

In the quest for novel pain management solutions, N-(3-(morpholinomethyl)-phenyl)-amides, a category related to this compound, have been discovered as potent and selective CB2 agonists. These findings highlight the therapeutic potential of such compounds in treating pain without the psychoactive effects associated with CB1 receptor activation (Worm et al., 2009).

Antifilarial and Antineoplastic Agents

The exploration of benzimidazole-2-carbamates, structurally related to this compound, has unveiled their potential as antifilarial and antineoplastic agents. These compounds demonstrate significant activity against adult worms of filarial diseases and tumor cells, respectively, highlighting their potential for further development in these therapeutic areas (Ram et al., 1992).

Mécanisme D'action

Target of Action

Similar compounds have been reported to target various cancer cell lines .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, causing changes that lead to cell cycle arrest and induction of apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Pharmacokinetics

The compound’s predicted boiling point is 2490±230 °C, and its predicted density is 1238±006 g/cm3 .

Result of Action

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Action Environment

The compound is predicted to be stored in a sealed, dry environment at room temperature .

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-2-5-15-21(17,18)7-6-14-13(16)10-3-4-11-12(8-10)20-9-19-11/h3-4,8,15H,2,5-7,9H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSJIHLLGHXOLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

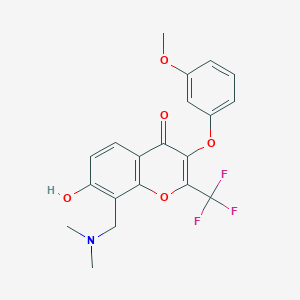

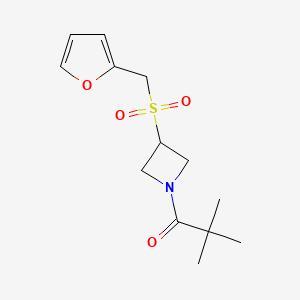

![2-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2838189.png)

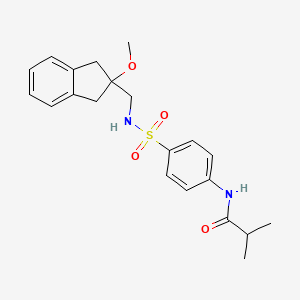

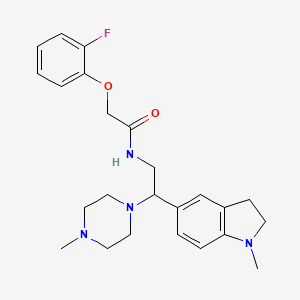

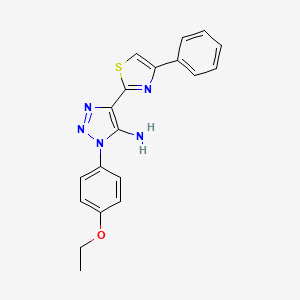

![(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2838190.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2838194.png)

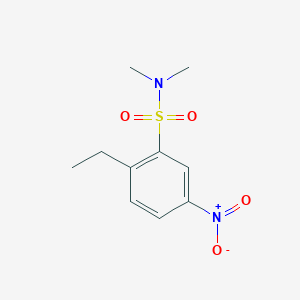

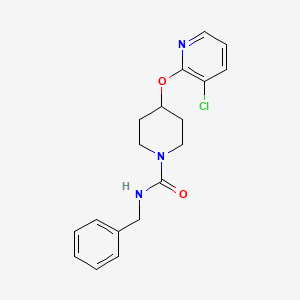

![7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2838199.png)